molecular formula C13H16BrNO B8809275 5-Bromo-2-(2-methylpiperidin-1-YL)benzaldehyde

5-Bromo-2-(2-methylpiperidin-1-YL)benzaldehyde

Cat. No. B8809275
M. Wt: 282.18 g/mol
InChI Key: WJRZCLKHUFWMBC-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (13.20 g; 65.02 mmol) in DMSO (160 mL) and water (40 mL) were added 2-methylpiperidine (15.35 mL; 130.04 mmol) and anhydrous sodium carbonate (13.78 g; 130.04 mmol). The resulting mixture was heated at 120° C. for 16 h after which it was allowed to cool to RT. Reaction mixture was partitioned between H2O (1 L) and Et2O (2×750 mL) and the combined organic layers were washed with brine (500 mL, pH 5-6 adjusted with HCl), dried over MgSO4, filtered and dried under vacuum to give the title compound as a brown yellow oil (16.3 g, 89%). LC/MS (Method B): 282.1 (M+H)+. HPLC (Method A): Rt 2.20 min (Purity: 93.7%).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
15.35 mL
Type
reactant
Reaction Step One
Quantity
13.78 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][NH:13]1.C(=O)([O-])[O-].[Na+].[Na+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH:12]2[CH3:11])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
15.35 mL
Type
reactant
Smiles
CC1NCCCC1
Name
Quantity
13.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between H2O (1 L) and Et2O (2×750 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (500 mL, pH 5-6 adjusted with HCl)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)N1C(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.